N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-30-20-14-12-17(13-15-20)16-21(28)26-25-27-22(18-8-4-2-5-9-18)24(31-25)23(29)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNHYCXSQFEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Benzoylation: The thiazole intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the reaction of the benzoylated thiazole with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups present in the benzoyl and acetamide moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(5-benzoylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both benzoyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological efficacy, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-benzoyl-4-phenyl-1,3-thiazole with 4-methoxyphenylacetic acid or its derivatives. The reaction is generally facilitated through standard coupling methods such as the Schotten-Baumann protocol or other acylation techniques. Characterization of the compound is performed using spectroscopic methods including FTIR and NMR spectroscopy.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens are typically evaluated using standardized methods like the cup plate method or broth microdilution.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
| Aspergillus niger | 20 |
| Candida albicans | 25 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines including breast cancer (MDA-MB-231) and glioblastoma (U251). The mechanism of action appears to involve apoptosis induction, which is evidenced by increased annexin V-FITC positivity in treated cells.
Case Study: MDA-MB-231 Cell Line
A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cell populations:
| Treatment Concentration (µM) | % Apoptosis |
|---|---|
| Control | 0.18 |
| 10 | 8.00 |
| 20 | 22.04 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound can be significantly influenced by structural modifications. Key factors include:
- Substituents on the Thiazole Ring : The presence of electron-donating groups such as methoxy enhances activity.
- Aromatic Substituents : The phenyl groups contribute to hydrophobic interactions with biological targets.
- Acetamide Linkage : This functional group plays a crucial role in modulating solubility and bioavailability.
Research Findings
Recent studies have highlighted the compound's potential as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition assays revealed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms such as CA II.
Q & A
Q. How do solvent effects influence its crystallization and polymorph formation?
- Methodology:
- Polymorph Screening: Use Crystal16 to test solvents (ethanol, acetone, DMSO) under varying cooling rates.
- Hansen Solubility Parameters: Correlate solvent polarity (δD, δP, δH) with crystal habit (e.g., needle vs. plate morphologies).
- PXRD: Compare experimental patterns with Mercury-generated simulations to identify dominant polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
